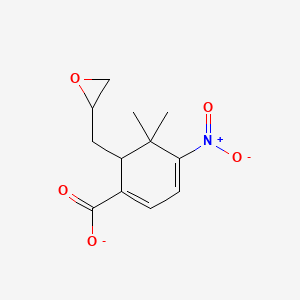
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexadiene ring with a nitro group, an oxirane (epoxide) group, and a carboxylate ester group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the nitro group: Nitration of the cyclohexadiene ring using a mixture of nitric acid and sulfuric acid.
Formation of the oxirane group: Epoxidation of the alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of various substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxirane group can react with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate include:
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: This compound also contains oxirane groups and is used in similar applications.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides:
Properties
CAS No. |
106268-98-8 |
|---|---|
Molecular Formula |
C12H14NO5- |
Molecular Weight |
252.246 |
IUPAC Name |
5,5-dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-12(2)9(5-7-6-18-7)8(11(14)15)3-4-10(12)13(16)17/h3-4,7,9H,5-6H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
DAPSRXDUISDKTB-UHFFFAOYSA-M |
SMILES |
CC1(C(C(=CC=C1[N+](=O)[O-])C(=O)[O-])CC2CO2)C |
Synonyms |
3,3-dimethylglycidyl-4-nitrobenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



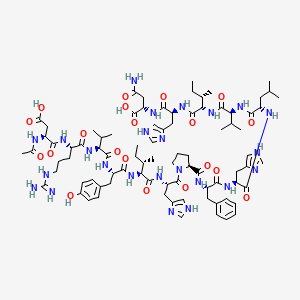


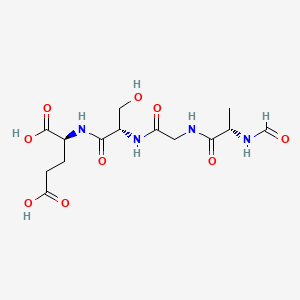
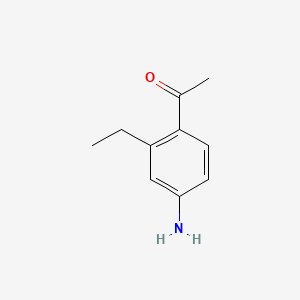


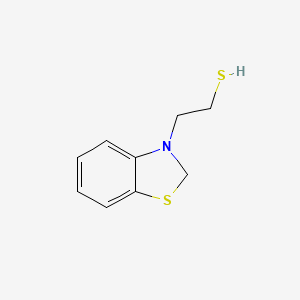
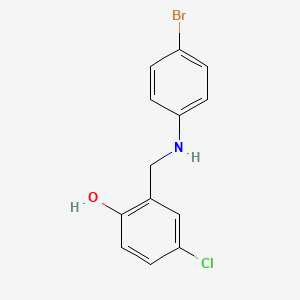
![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
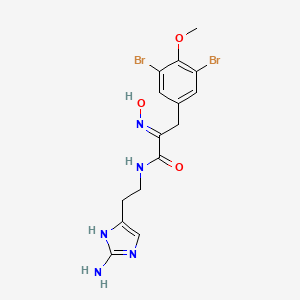
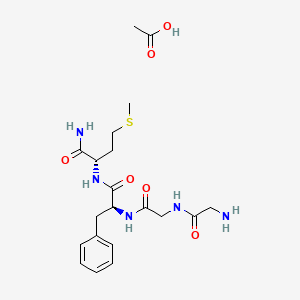
![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)
